molecular formula C15H16O3 B5179209 1-methoxy-3-(2-phenoxyethoxy)benzene

1-methoxy-3-(2-phenoxyethoxy)benzene

Cat. No.: B5179209
M. Wt: 244.28 g/mol
InChI Key: BOEKEYBECBFDSY-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-phenoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a phenoxyethoxy group. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

1-methoxy-3-bromobenzene+2-phenoxyethanolK2CO3,DMFThis compound\text{1-methoxy-3-bromobenzene} + \text{2-phenoxyethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1-methoxy-3-bromobenzene+2-phenoxyethanolK2​CO3​,DMF​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

Major Products:

    Nitration: 1-methoxy-3-(2-phenoxyethoxy)-4-nitrobenzene.

    Halogenation: 1-methoxy-3-(2-phenoxyethoxy)-4-bromobenzene or 1-methoxy-3-(2-phenoxyethoxy)-4-chlorobenzene.

Scientific Research Applications

1-Methoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(2-phenoxyethoxy)benzene involves its interaction with various molecular targets. The methoxy group and phenoxyethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-methoxy-4-(2-phenoxyethoxy)benzene: Similar structure but with the phenoxyethoxy group at the para position.

    1-methoxy-2-(2-phenoxyethoxy)benzene: Similar structure but with the phenoxyethoxy group at the ortho position.

    1-methoxy-3-(2-phenoxyethoxy)benzene: The compound of interest.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the substituents on the benzene ring can significantly affect the compound’s behavior in various chemical reactions and applications.

Properties

IUPAC Name

1-methoxy-3-(2-phenoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKEYBECBFDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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